molecular formula C14H18Cl2N2O4S B5685920 3,5-dichloro-4-methyl-N-{[4-(methylsulfonyl)-2-morpholinyl]methyl}benzamide

3,5-dichloro-4-methyl-N-{[4-(methylsulfonyl)-2-morpholinyl]methyl}benzamide

Cat. No. B5685920
M. Wt: 381.3 g/mol
InChI Key: FTNWRQMGJBZBER-UHFFFAOYSA-N
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Description

3,5-dichloro-4-methyl-N-{[4-(methylsulfonyl)-2-morpholinyl]methyl}benzamide, also known as TAK-659, is a small molecule inhibitor that has shown potential in treating various types of cancer. It is a kinase inhibitor that targets the spleen tyrosine kinase (SYK) and has been found to be effective in inhibiting tumor growth in preclinical studies.

Mechanism of Action

3,5-dichloro-4-methyl-N-{[4-(methylsulfonyl)-2-morpholinyl]methyl}benzamide targets the SYK kinase, which is involved in various cellular processes, including cell proliferation, differentiation, and survival. By inhibiting SYK, 3,5-dichloro-4-methyl-N-{[4-(methylsulfonyl)-2-morpholinyl]methyl}benzamide disrupts these processes, leading to the inhibition of tumor growth and induction of cell death.
Biochemical and Physiological Effects:
3,5-dichloro-4-methyl-N-{[4-(methylsulfonyl)-2-morpholinyl]methyl}benzamide has been found to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It has also been shown to be well-tolerated in preclinical studies, with no significant toxicity observed.

Advantages and Limitations for Lab Experiments

One advantage of 3,5-dichloro-4-methyl-N-{[4-(methylsulfonyl)-2-morpholinyl]methyl}benzamide is its specificity for SYK, which makes it a useful tool for studying the role of SYK in various cellular processes and diseases. However, one limitation is that it may not be effective in all types of cancer, and further research is needed to determine its efficacy in different cancer types.

Future Directions

There are several potential future directions for research on 3,5-dichloro-4-methyl-N-{[4-(methylsulfonyl)-2-morpholinyl]methyl}benzamide. One area of interest is the development of combination therapies that include 3,5-dichloro-4-methyl-N-{[4-(methylsulfonyl)-2-morpholinyl]methyl}benzamide and other cancer treatments, such as immunotherapy. Another area of interest is the identification of biomarkers that can predict response to 3,5-dichloro-4-methyl-N-{[4-(methylsulfonyl)-2-morpholinyl]methyl}benzamide, which could help to personalize treatment for cancer patients. Additionally, further research is needed to determine the optimal dosing and scheduling of 3,5-dichloro-4-methyl-N-{[4-(methylsulfonyl)-2-morpholinyl]methyl}benzamide in clinical trials.

Synthesis Methods

The synthesis of 3,5-dichloro-4-methyl-N-{[4-(methylsulfonyl)-2-morpholinyl]methyl}benzamide involves several steps, including the reaction of 3,5-dichloro-4-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-methylmorpholine to form the corresponding amide, which is then treated with methylsulfonyl chloride to give the final product.

Scientific Research Applications

3,5-dichloro-4-methyl-N-{[4-(methylsulfonyl)-2-morpholinyl]methyl}benzamide has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and multiple myeloma. It has been found to be effective in inhibiting tumor growth and inducing cell death in these models. In addition, 3,5-dichloro-4-methyl-N-{[4-(methylsulfonyl)-2-morpholinyl]methyl}benzamide has been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.

properties

IUPAC Name

3,5-dichloro-4-methyl-N-[(4-methylsulfonylmorpholin-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18Cl2N2O4S/c1-9-12(15)5-10(6-13(9)16)14(19)17-7-11-8-18(3-4-22-11)23(2,20)21/h5-6,11H,3-4,7-8H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTNWRQMGJBZBER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Cl)C(=O)NCC2CN(CCO2)S(=O)(=O)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dichloro-4-methyl-N-{[4-(methylsulfonyl)-2-morpholinyl]methyl}benzamide

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